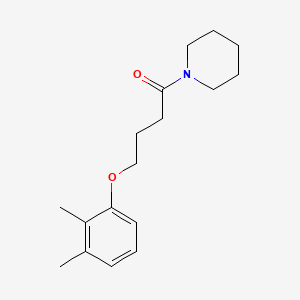
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C17H25NO2 and its molecular weight is 275.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C15H21N1O1
- Molecular Weight : 245.34 g/mol
- CAS Number : Not widely documented but can be referenced by its IUPAC name.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, similar to this compound, exhibit significant anticancer activities. For instance, compounds with similar piperidine structures have shown potent cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. These compounds induce apoptosis through mechanisms such as DNA fragmentation and activation of caspase pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Leukemia | DNA fragmentation, caspase activation | |
| Piperidine derivatives | Colon Cancer | Apoptosis induction |
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory properties. Piperidine derivatives have been linked to the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to therapeutic effects in neurodegenerative diseases .
Table 2: Enzyme Inhibition Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases.
- Enzyme Interaction : Its ability to bind to key enzymes like AChE suggests potential roles in modulating neurotransmitter levels.
Case Studies
In a comparative study involving various piperidine derivatives, the compound was evaluated alongside others for its anticancer effects. The results indicated that while some derivatives showed higher efficacy, this compound maintained a favorable toxicity profile compared to traditional chemotherapeutics .
特性
IUPAC Name |
4-(2,3-dimethylphenoxy)-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-8-6-9-16(15(14)2)20-13-7-10-17(19)18-11-4-3-5-12-18/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGIBHFGCRLOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














